

Application of Vat Yellow 2 in Polymer Films: Detailed Application Notes and Protocols

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Introduction

Vat Yellow 2, also known by its Colour Index name **C.I. Vat Yellow 2** and CAS number 129-09-9, is an anthraquinone-based dye.[1][2] It presents as an orange powder and is characterized by its insolubility in water and ethanol.[1][2][3] While its primary historical application has been in the dyeing of cellulosic textiles such as cotton and silk, its robust chemical structure and favorable fastness properties make it a suitable candidate for coloring various polymers. This document provides detailed application notes and protocols for the incorporation of Vat Yellow 2 into polymer films, intended for researchers, scientists, and professionals in fields such as materials science and drug development.

Data Presentation

The performance characteristics of Vat Yellow 2 are crucial for its application in polymer films. The following tables summarize its key physical, chemical, and fastness properties.

Table 1: Physical and Chemical Properties of Vat Yellow 2



Property	Value	
C.I. Name	Vat Yellow 2	
CAS Number	129-09-9	
Molecular Formula	C28H14N2O2S2	
Molecular Weight	474.56 g/mol	
Appearance	Orange powder	
Solubility	Insoluble in water and ethanol	

Table 2: Fastness Properties of Vat Yellow 2

Fastness Property	ISO Standard	Rating
Light Fastness	ISO 105-B02	4-5 (on a scale of 1-8)
Soaping Resistance (Fading)	-	5 (on a scale of 1-5)
Soaping Resistance (Staining)	-	5 (on a scale of 1-5)
Ironing Fastness	-	4 (on a scale of 1-5)
Chlorine Bleach Resistance	-	5 (on a scale of 1-5)
Mercerization Resistance	-	4-5 (on a scale of 1-5)
Oxygen Bleach Resistance	-	5 (on a scale of 1-5)

Note: The fastness data presented is primarily derived from textile applications. While indicative of the dye's inherent stability, performance in a specific polymer matrix should be independently verified.

Experimental Protocols

The most common and effective method for incorporating pigments like Vat Yellow 2 into polymers is through the preparation of a masterbatch, which is a concentrated mixture of the pigment in a carrier resin. This masterbatch is then blended with the virgin polymer during the film manufacturing process.



Protocol 1: Preparation of a Vat Yellow 2 Masterbatch

This protocol details the preparation of a 25% (w/w) Vat Yellow 2 masterbatch using a polyethylene (PE) carrier resin, suitable for subsequent use in film extrusion.

Materials and Equipment:

- Vat Yellow 2 pigment powder
- Low-density polyethylene (LDPE) carrier resin
- Twin-screw extruder
- Gravimetric feeders
- Water bath for cooling
- Pelletizer
- · Hot air oven

Procedure:

- Material Preparation: Dry the Vat Yellow 2 powder and the LDPE resin in a hot air oven at 80°C for at least 4 hours to remove any residual moisture.
- Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for LDPE is as follows:
 - Feed Zone: 160°C
 - o Zone 2: 170°C
 - Zone 3: 180°C
 - o Zone 4: 185°C
 - Die: 190°C



· Compounding:

- Using gravimetric feeders, accurately meter the Vat Yellow 2 powder (25% by weight) and the LDPE resin (75% by weight) into the main feed throat of the extruder.
- Set the screw speed to a range of 200-400 rpm to ensure thorough mixing and dispersion of the pigment within the polymer melt.
- Cooling and Pelletizing: The molten, colored polymer strand exits the extruder die and passes through a water bath for cooling. The cooled strand is then fed into a pelletizer to produce solid masterbatch pellets.
- Post-Drying: Dry the resulting masterbatch pellets in a hot air oven at 80°C for 2-4 hours to remove surface moisture.

Protocol 2: Production of Colored Polypropylene (PP) Film via Cast Film Extrusion

This protocol outlines the fabrication of a 100 μm thick polypropylene film with a final Vat Yellow 2 concentration of 0.5% (w/w).

Materials and Equipment:

- Vat Yellow 2 masterbatch (25% w/w from Protocol 1)
- Polypropylene (PP) resin
- Single-screw extruder
- Gravimetric blender
- Chill roll casting unit
- Film winder

Procedure:



 Blending: In a gravimetric blender, mix the Vat Yellow 2 masterbatch with the PP resin at a let-down ratio of 1:49 (2% masterbatch to 98% PP resin) to achieve the target pigment concentration of 0.5%.

Extrusion:

• Set the temperature profile of the single-screw extruder. A typical profile for PP is:

■ Feed Zone: 200°C

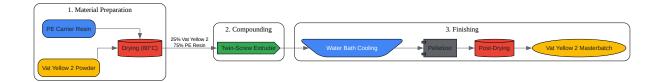
■ Zone 2: 220°C

■ Zone 3: 230°C

■ Die: 235°C

- Feed the blended material into the extruder.
- Film Casting: The molten polymer is extruded through a flat die onto a series of temperaturecontrolled rotating rollers (chill roll stack). This process cools the melt and forms a solid film of a specific thickness.
- Winding: The finished colored film is then wound onto a core for storage and further processing.

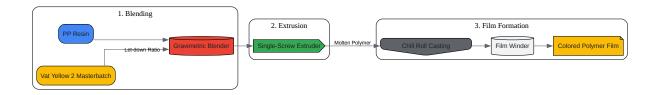
Mandatory Visualization





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Caption: Workflow for the Preparation of Vat Yellow 2 Masterbatch.



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Caption: Workflow for the Production of Colored Polymer Film.

Important Considerations

- Thermal Stability: Anthraquinone dyes generally possess good thermal stability, which is
 essential for withstanding the high temperatures of polymer processing. However, it is
 advisable to perform thermogravimetric analysis (TGA) on Vat Yellow 2 to determine its
 specific degradation temperature and ensure that the selected extrusion temperatures are
 well below this point.
- Dispersion Quality: The degree of pigment dispersion within the polymer matrix significantly impacts the final film's color uniformity, mechanical properties, and visual appearance. The use of a twin-screw extruder for masterbatch production is recommended to achieve optimal dispersion.
- Migration Testing: For polymer films intended for use in food contact, pharmaceutical, or medical applications, it is mandatory to conduct migration testing. These tests assess whether any components of the colorant leach out of the polymer into a simulating solvent.
 Standardized protocols, such as those outlined by the FDA or in European regulations (e.g., EN 1186), should be followed.



 Light-Induced Degradation: Vat Yellow 2 has been noted to potentially cause "light brittleness" in textile applications. This phenomenon, where the dye may accelerate the photodegradation of the substrate, should be evaluated in the target polymer, especially for applications involving significant UV exposure. This can be assessed through accelerated weathering tests.

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